
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidine.
Bromomethylation: The piperidine derivative is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the bromomethylated product with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products can include dehalogenated compounds or reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2,2-Trifluoroethyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(2,2,2-Trifluoroethyl)piperidine: Similar structure but without the bromomethyl substitution, leading to different reactivity and applications.
4-Bromomethylpiperidine:
Uniqueness
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is unique due to the presence of both the bromomethyl and trifluoroethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H14Br2F3N |
|---|---|
Molekulargewicht |
341.01 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H13BrF3N.BrH/c9-5-7-1-3-13(4-2-7)6-8(10,11)12;/h7H,1-6H2;1H |
InChI-Schlüssel |
GIUBMISGHZTXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CBr)CC(F)(F)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



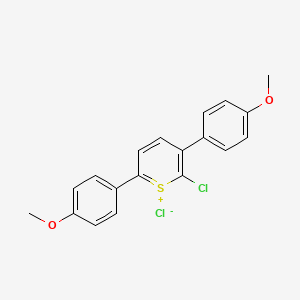
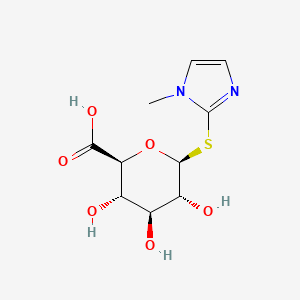
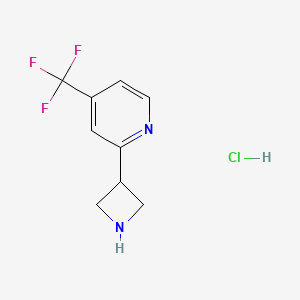
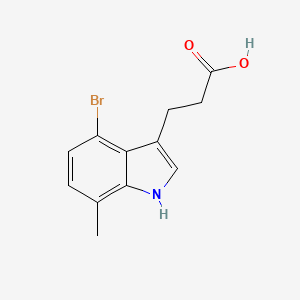
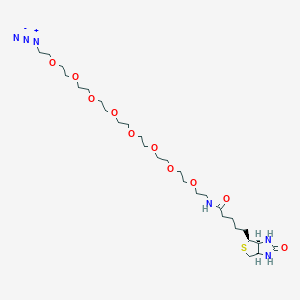
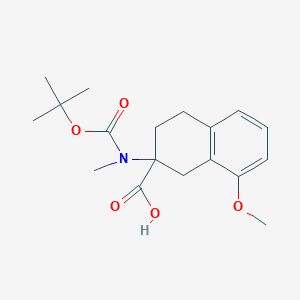

![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
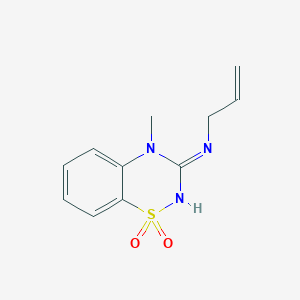
![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
